molecular formula C16H29N3O3 B7928410 {4-[(2-Amino-acetyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester

{4-[(2-Amino-acetyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester

Cat. No.: B7928410
M. Wt: 311.42 g/mol
InChI Key: CZRKRXDDCSBOEL-UHFFFAOYSA-N
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Description

{4-[(2-Amino-acetyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester is a synthetic carbamate derivative featuring a cyclohexyl backbone modified with a cyclopropyl-amino-acetyl substituent and a tert-butyl carbamate protective group. This compound belongs to a class of molecules designed for applications in medicinal chemistry and drug development, where the tert-butyl ester group enhances stability during synthesis . Its structural uniqueness lies in the cyclopropyl ring, which introduces steric constraints, and the amino-acetyl moiety, which may influence solubility and biological interactions .

Properties

IUPAC Name

tert-butyl N-[4-[(2-aminoacetyl)-cyclopropylamino]cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29N3O3/c1-16(2,3)22-15(21)18-11-4-6-12(7-5-11)19(13-8-9-13)14(20)10-17/h11-13H,4-10,17H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZRKRXDDCSBOEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)N(C2CC2)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

{4-[(2-Amino-acetyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester, a compound with the molecular formula C16H29N3O3 and a molecular weight of approximately 311.42 g/mol, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

PropertyValue
Molecular FormulaC16H29N3O3
Molecular Weight311.42 g/mol
CAS Number1353971-92-2
SynonymsCarbamic acid, N-[2-[(2-aminoacetyl)cyclopropylamino]cyclohexyl]-, tert-butyl ester

Research indicates that this compound may exert its effects through various biological pathways:

  • Gene Regulation : It has been shown to regulate the activity of cellular genes, including c-myc and c-fos. It may also repress the promoter of p53 and sequester transcription factors like CREB3 in the cytoplasm .
  • Cell Cycle Interference : The compound appears to interrupt normal cell cycle regulation by repressing CDKN1A, a negative regulator of the cell cycle .
  • Inflammatory Response Modulation : It targets transcription factors involved in inflammatory responses, suppressing NF-kappa-B activation while activating AP-1 .
  • Lipid Metabolism Alteration : The compound influences lipid metabolism by interacting with hepatocellular proteins involved in lipid accumulation, potentially contributing to steatosis .

Pharmacological Effects

The biological activity of this compound has been explored in various studies:

  • Anti-inflammatory Properties : In vitro studies suggest that the compound can suppress T-lymphocyte proliferation by binding to dendritic cells via C1QR1, indicating potential anti-inflammatory applications .
  • Cytotoxicity : Some studies have indicated cytotoxic effects against specific cancer cell lines, although further research is needed to establish its efficacy and safety profile.

Case Studies

  • Study on Hepatic Steatosis : A study published in PubMed demonstrated that the compound induced up-regulation of FAS promoter activity, contributing to increased triglyceride accumulation in hepatocytes, which is significant for understanding its role in metabolic disorders .
  • Transcription Factor Interaction : Research highlighted its ability to interact with transcription factors involved in immune responses, suggesting therapeutic potential in autoimmune diseases .

Safety Profile

The Ames test results indicate that this compound is non-toxic under standard testing conditions, suggesting a favorable safety profile for further development as a therapeutic agent . However, detailed toxicity studies are necessary to fully understand its safety in clinical applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituents on the acetyl group (amino vs. chloro) and the amine side chain (cyclopropyl vs. ethyl, methyl, or isopropyl). Below is a detailed comparison:

Key Structural and Physical Properties

Compound Name Substituents (Acetyl Group / Amine Side Chain) Molecular Formula Molar Mass (g/mol) Key Features Evidence Source
{4-[(2-Amino-acetyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester Amino-acetyl / Cyclopropyl C16H29N3O3 311.42 High steric hindrance; potential for hydrogen bonding due to amino group.
{4-[(2-Chloro-acetyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester Chloro-acetyl / Cyclopropyl C16H27ClN2O3 330.85 Electrophilic chloro group enhances reactivity (e.g., alkylation potential).
{4-[(2-Amino-acetyl)-methyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester Amino-acetyl / Methyl C14H27N3O3 285.39 Lower steric bulk; improved solubility due to smaller substituent.
{4-[(2-Chloro-acetyl)-ethyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester Chloro-acetyl / Ethyl C15H27ClN2O3 318.84 Intermediate reactivity; ethyl group balances steric and electronic effects.
(1R,4R)-{4-[(2-Chloro-acetyl)-isopropyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester Chloro-acetyl / Isopropyl C17H29ClN2O3 332.87 Increased steric bulk; potential for chiral-specific interactions.

Research Findings and Implications

  • Structure-Activity Relationships (SAR): Replacing cyclopropyl with methyl () reduces steric hindrance but diminishes target binding in kinase inhibition assays . Chloro-acetyl analogs () show higher cytotoxicity in vitro compared to amino-acetyl derivatives, suggesting trade-offs between reactivity and safety .
  • Synthetic Challenges : Cyclopropyl-containing compounds () require stringent conditions for stereochemical control, increasing production costs .

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